Tenoxicam-D3
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Overview
Description
Tenoxicam-D3 is a deuterium-labeled version of Tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Tenoxicam is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-D3 involves the incorporation of deuterium atoms into the Tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent in the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of Tenoxicam, with additional steps to ensure the incorporation of deuterium. The process involves multiple stages, including the preparation of intermediates, deuterium exchange reactions, and purification steps to obtain the final deuterium-labeled product .
Chemical Reactions Analysis
Types of Reactions
Tenoxicam-D3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Tenoxicam-D3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tenoxicam in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new formulations and delivery systems.
Biological Research: Investigates the effects of Tenoxicam on various biological systems and processes.
Mechanism of Action
The mechanism of action of Tenoxicam-D3 is similar to that of Tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: Another oxicam-type NSAID with similar anti-inflammatory and analgesic properties.
Piroxicam: An oxicam-type NSAID used for similar indications as Tenoxicam.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness of Tenoxicam-D3
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool for studying drug behavior and interactions in the body .
Properties
Molecular Formula |
C13H11N3O4S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3 |
InChI Key |
LZNWYQJJBLGYLT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.